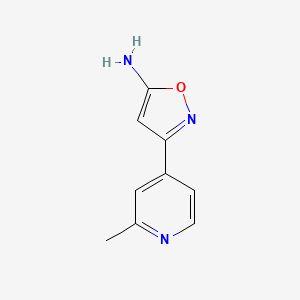![molecular formula C12H21Cl2N3O B13596071 {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride CAS No. 2803856-05-3](/img/structure/B13596071.png)
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is a chemical compound with the molecular formula C12H19N3O. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable tool in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Aminomethylation: The aminomethyl group is added to the pyridine ring through a reductive amination process.
Methanol Addition: The methanol group is introduced via a nucleophilic addition reaction.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the process includes rigorous quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[5-(Methyl)pyridin-2-yl]piperidin-4-yl}methanol
- {1-[5-(Ethyl)pyridin-2-yl]piperidin-4-yl}methanol
- {1-[5-(Propyl)pyridin-2-yl]piperidin-4-yl}methanol
Uniqueness
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is unique due to its aminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
2803856-05-3 |
|---|---|
Formule moléculaire |
C12H21Cl2N3O |
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
[1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c13-7-11-1-2-12(14-8-11)15-5-3-10(9-16)4-6-15;;/h1-2,8,10,16H,3-7,9,13H2;2*1H |
Clé InChI |
NYINGUCIQCYHOM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C2=NC=C(C=C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol](/img/structure/B13595995.png)








![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)




